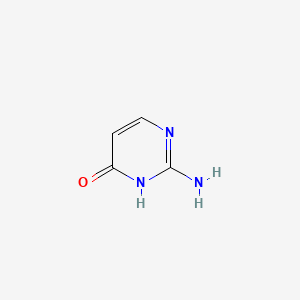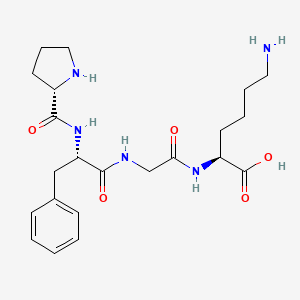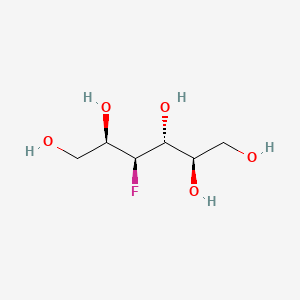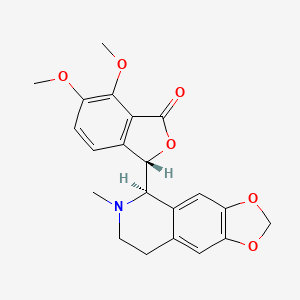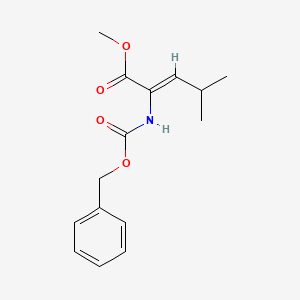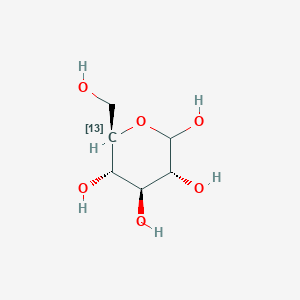
D-葡萄糖-5-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose-5-13C is the 13C labeled D-Glucose . It is a monosaccharide and an important carbohydrate in biology . It is a critical component of general metabolism and serves as a critical signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response .
Synthesis Analysis
D-Glucose-5-13C is synthesized by growing microbes in two or more parallel cultures with 13C-labeled glucose tracers . This process is followed by gas chromatography–mass spectrometry (GC–MS) measurements of isotopic labeling of protein-bound amino acids, glycogen-bound glucose, and RNA-bound ribose .Molecular Structure Analysis
The molecular formula of D-Glucose-5-13C is C6H12O6 . Its molecular weight is 181.15 g/mol . The structure of D-Glucose-5-13C includes six carbon atoms, twelve hydrogen atoms, and six oxygen atoms .Chemical Reactions Analysis
D-Glucose-5-13C is used in 13C metabolic flux analysis (13C-MFA), which is a technique for quantifying intracellular fluxes . This technique has enabled real-time in vivo investigations of metabolism central to various diseases .Physical And Chemical Properties Analysis
D-Glucose-5-13C has a molecular weight of 181.15 . It should be stored at room temperature away from light and moisture .科学研究应用
Metabolic Flux Analysis
D-Glucose-5-13C is used in 13C metabolic flux analysis (13C-MFA) . This technology plays an important role in understanding intracellular metabolism and revealing pathophysiology mechanisms . It has evolved into a method family with great diversity in experiments, analytics, and mathematics .
Physiological Research in Neural Cells
The application of D-Glucose-5-13C in physiological research in neural cells has been reviewed . It helps in understanding the in vivo conversion rate of metabolites, including the rate of the enzymatic reaction and the transport rate between different compartments .
Metabolic Tracer Studies
Isotopically labeled glucose, such as D-Glucose-5-13C, has been used in metabolic tracer studies . These studies help in understanding the metabolic pathways and their interactions within a biological system .
Fatty Acid Synthesis
D-Glucose-5-13C is used for de novo fatty acid synthesis . It helps in tracing the metabolic pathways involved in the synthesis of fatty acids .
Minimal Media Reagent
D-Glucose-5-13C serves as a minimal media reagent . It is used in the growth medium of microorganisms for studying their metabolic activities .
Starting Material in Research
D-Glucose-5-13C is used as a starting material in various research applications . It is used in the synthesis of other compounds for further studies .
Internal Standard
D-Glucose-5-13C is used as an internal standard in various analytical techniques . It helps in the accurate quantification of other compounds in a sample .
Cell Suspension and Recombinant Protein Production
D-Glucose-5-13C is used in cell suspension and for recombinant protein production . It provides the necessary nutrients for the growth and maintenance of cells in suspension cultures .
安全和危害
未来方向
Hyperpolarized 13C MRI, which uses D-Glucose-5-13C, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . This technique allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . It has potential roles and emerging clinical applications in various fields, including oncology, diabetes, and heart disease, as well as metabolic diseases of the liver and kidney .
属性
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-XCIUHENGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-5-13C | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)

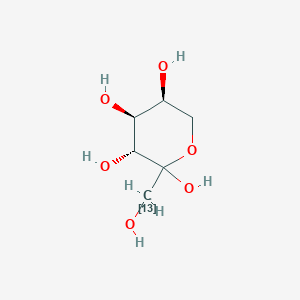
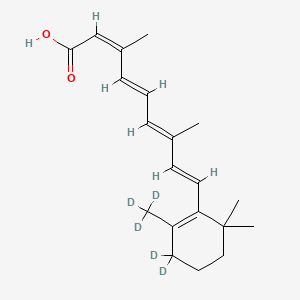
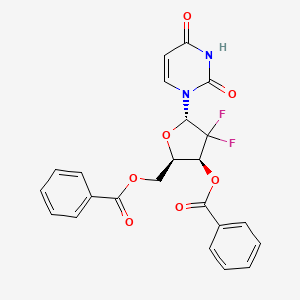
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
